molecular formula C7H5ClN4O B11901475 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one

2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B11901475
M. Wt: 196.59 g/mol
InChI Key: BRURRVJBXOOBAE-UHFFFAOYSA-N
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Description

2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine derivatives with appropriate amines. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to introduce the amino and chloro substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form various derivatives.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Cyanomethyltriphenylphosphonium chloride: Used in the initial condensation reaction.

    Hydrochloric acid (HCl): Used in the cyclization reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can be further modified to enhance their biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one involves the inhibition of specific enzymes and receptors. For example, it acts as an inhibitor of cyclin-dependent kinases (CDKs) by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C7H5ClN4O

Molecular Weight

196.59 g/mol

IUPAC Name

2-amino-8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H5ClN4O/c8-5-4-3(1-2-10-5)6(13)12-7(9)11-4/h1-2H,(H3,9,11,12,13)

InChI Key

BRURRVJBXOOBAE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=O)NC(=N2)N)Cl

Origin of Product

United States

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